molecular formula C13H19NO B13529568 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol

1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol

Cat. No.: B13529568
M. Wt: 205.30 g/mol
InChI Key: IKSCZMLRIJYAMW-UHFFFAOYSA-N
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Description

1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is an organic compound with the molecular formula C13H19NO It features a cyclopropyl group attached to a phenyl ring substituted with a dimethylamino group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Substitution on the Phenyl Ring: The dimethylamino group is introduced through electrophilic aromatic substitution reactions, using dimethylamine as the nucleophile.

    Attachment of the Ethan-1-ol Moiety: The final step involves the addition of the ethan-1-ol group, which can be achieved through various methods such as Grignard reactions or reduction of corresponding ketones.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Common industrial methods include continuous flow synthesis and the use of high-throughput screening for catalyst optimization.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like LiAlH4 or NaBH4.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Dimethylamine, various electrophiles

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-[4-(dimethylamino)phenyl]ethanone, 1-[3-(dimethylamino)phenyl]ethanone, 2-bromo-1-(4-dimethylamino-phenyl)-ethanone

    Uniqueness: The presence of the cyclopropyl group and the ethan-1-ol moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-[1-[4-(dimethylamino)phenyl]cyclopropyl]ethanol

InChI

InChI=1S/C13H19NO/c1-10(15)13(8-9-13)11-4-6-12(7-5-11)14(2)3/h4-7,10,15H,8-9H2,1-3H3

InChI Key

IKSCZMLRIJYAMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC=C(C=C2)N(C)C)O

Origin of Product

United States

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